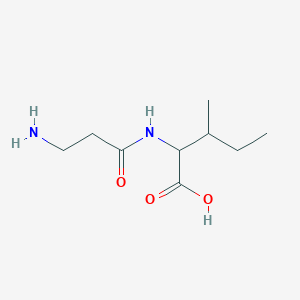
2-(3-Aminopropanoylamino)-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopropanoylamino)-3-methylpentanoic acid is a compound of significant interest in various scientific fields due to its unique structure and properties. This compound is a derivative of amino acids and has applications in chemistry, biology, medicine, and industry. Its structure consists of a 3-aminopropanoylamino group attached to a 3-methylpentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropanoylamino)-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentanoic acid with 3-aminopropanoic acid under specific conditions. The reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the two components. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One approach is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of the amide bond. This method offers advantages such as higher selectivity and milder reaction conditions compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminopropanoylamino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
2-(3-Aminopropanoylamino)-3-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in protein synthesis and its interactions with other biomolecules.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 2-(3-Aminopropanoylamino)-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and metabolism. It may also interact with receptors and signaling pathways, influencing cellular processes such as gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: A compound frequently used in the functionalization of surfaces with alkoxysilane molecules.
Uniqueness
2-(3-Aminopropanoylamino)-3-methylpentanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-(3-aminopropanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-6(2)8(9(13)14)11-7(12)4-5-10/h6,8H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
GGUBVMQYYFJPFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)
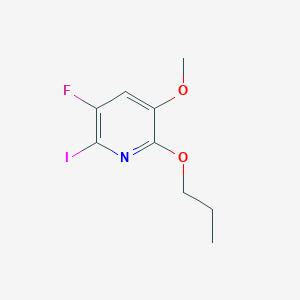
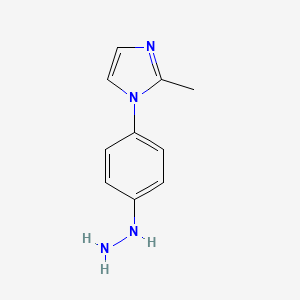
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
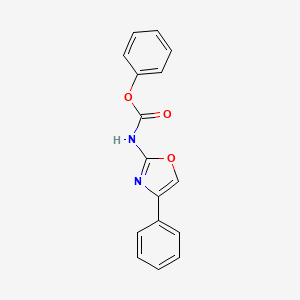
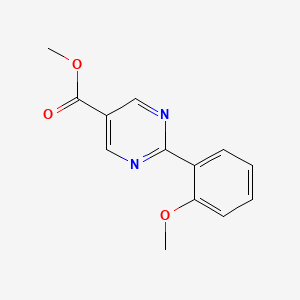


![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)

![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)
